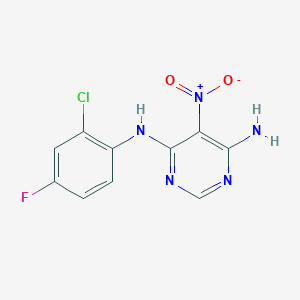

N4-(2-chloro-4-fluorophenyl)-5-nitropyrimidine-4,6-diamine

Description

Properties

IUPAC Name |

4-N-(2-chloro-4-fluorophenyl)-5-nitropyrimidine-4,6-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClFN5O2/c11-6-3-5(12)1-2-7(6)16-10-8(17(18)19)9(13)14-4-15-10/h1-4H,(H3,13,14,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIBWKDBOFMCBHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)NC2=NC=NC(=C2[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClFN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

A compound with a similar structure, ethyl (6r)-6-[n-(2-chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate (tak-242), has been found to selectively inhibit toll-like receptor 4 (tlr4). TLR4 is a key player in the innate immune response, recognizing pathogen-associated molecular patterns and initiating inflammatory responses.

Mode of Action

Tak-242, a compound with a similar structure, suppresses the production of multiple cytokines by selectively inhibiting tlr4 intracellular signaling. This suggests that N4-(2-chloro-4-fluorophenyl)-5-nitropyrimidine-4,6-diamine might interact with its targets in a similar manner, leading to changes in cellular signaling pathways.

Biochemical Pathways

Based on the action of tak-242, it can be inferred that the compound might affect the tlr4 signaling pathway. This pathway plays a crucial role in the innate immune response, leading to the production of pro-inflammatory cytokines and the activation of the adaptive immune response.

Biological Activity

N4-(2-chloro-4-fluorophenyl)-5-nitropyrimidine-4,6-diamine is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C10H8ClF2N5O2

- IUPAC Name : this compound

The biological activity of this compound primarily involves its role as an inhibitor of specific enzymes related to cancer progression. Research indicates that compounds with similar structures often target protein kinases or other signaling pathways critical for cell proliferation and survival.

Biological Activity Overview

-

Antitumor Activity :

- Several studies have demonstrated that pyrimidine derivatives exhibit potent antitumor properties. For instance, compounds structurally related to this compound have shown effectiveness in inhibiting tumor growth in various cancer models.

- A notable study highlighted that similar compounds could induce apoptosis in cancer cell lines through the activation of caspase pathways .

- Inhibition of Enzymatic Activity :

- Potential for Drug Development :

Table 1: Summary of Biological Activities

Research Findings

A recent study published in PubMed reported that derivatives similar to this compound exhibited significant antitumor effects in xenograft models. These compounds demonstrated enhanced efficacy against tumors with intact immune systems compared to those with compromised immune responses . Furthermore, pharmacokinetic studies indicated favorable profiles with low toxicity levels .

Comparison with Similar Compounds

Symmetric 5-Nitropyrimidine-4,6-diamine Derivatives

describes symmetric derivatives where both N4 and N6 positions are substituted with identical aryl or alkyl groups. Key examples include:

| Compound Name | Substituents (N4/N6) | Melting Point (°C) | Yield (%) |

|---|---|---|---|

| N4,N6-Bis(4-chlorobenzyl) (5f) | 4-Chlorobenzyl | 159–161 | 95 |

| N4,N6-Bis(4-bromobenzyl) (5g) | 4-Bromobenzyl | 174–176 | 68 |

| N4,N6-Bis(2-chlorobenzyl) (5j) | 2-Chlorobenzyl | 195–197 | Quantitative |

Key Differences :

- The target compound is asymmetric, with a single 2-chloro-4-fluorophenyl group at N4 and an amino group at N5. This asymmetry may enhance selectivity in biological interactions compared to symmetric analogs.

Halogenated Pyrimidine Diamines with Mono-Substituted Aryl Groups

and highlight compounds with mono-aryl substitutions:

| Compound Name | Substituent (N4) | Molecular Weight | CAS Number |

|---|---|---|---|

| N4-(2-Fluorophenyl) () | 2-Fluorophenyl | 249.2 | 326008-14-4 |

| Target Compound | 2-Chloro-4-fluorophenyl | 283.7 | 103027-81-2 |

Key Differences :

Triamine Pyrimidine Derivatives

and describe triamine derivatives with additional amino groups:

Key Differences :

Quinazoline-4,6-diamine Analogs

and report quinazoline derivatives with diamine substitutions:

Key Differences :

- The tetrahydrofuran-3-yloxy group in introduces chirality and oxygen-mediated hydrogen bonding, absent in the target compound .

Discussion

The target compound’s 2-chloro-4-fluorophenyl group distinguishes it from analogs with single-halogen or symmetric substitutions. Chlorine’s electron-withdrawing nature may enhance electrophilic reactivity at the pyrimidine ring, while fluorine’s small size minimizes steric effects. Future studies should explore the impact of asymmetry on kinase inhibition and pharmacokinetics.

Q & A

Q. How can researchers design analogs for high-throughput screening (HTS)?

- Answer :

- Combinatorial Libraries : Use Suzuki-Miyaura coupling to diversify aryl/heteroaryl substituents .

- Fragment-Based Design : Merge pyrimidine cores with privileged scaffolds (e.g., tetrahydrofuran in afatinib intermediates) .

- Machine Learning : Train QSAR models on IC₅₀ data to prioritize synthetic targets .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.